molecular formula C8H16N2O4S B2499911 Ethyl 1-sulfamoylpiperidine-3-carboxylate CAS No. 1098391-43-5

Ethyl 1-sulfamoylpiperidine-3-carboxylate

Cat. No. B2499911
CAS RN: 1098391-43-5
M. Wt: 236.29
InChI Key: LTINECQPXUBTHJ-UHFFFAOYSA-N
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Description

Ethyl 1-sulfamoylpiperidine-3-carboxylate (ESPC) is a heterocyclic compound used as a substrate in organic synthesis. It is an important intermediate in the production of a variety of compounds, including pharmaceuticals and other organic compounds. ESPC is synthesized from the reaction of ethyl piperidine-3-carboxylate and sulfuric acid. It is a white solid with a molecular weight of 192.26 g/mol and a melting point of 115-117°C.

Scientific Research Applications

Bioconjugation in Immunodiagnostic Applications

1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) demonstrates efficacy in crosslinking antibodies to amine-functionalized platforms, enhancing immunoassays' cost-effectiveness and performance. This technique is relevant for a broad spectrum of diagnostic applications, including biosensors and point-of-care devices, underscoring the importance of investigating EDC-based amine-carboxyl coupling mechanisms under various conditions (Vashist, 2012).

Environmental Persistence and Toxicity of Related Chemistries

Perfluoroalkyl acid salts, including carboxylates and sulfonates, have garnered attention due to their global distribution, environmental persistence, and potential toxicity. The investigation into their toxicokinetics and modes of action reveals the need for comprehensive risk assessments to address the environmental and health impacts of these chemicals and their derivatives (Andersen et al., 2008).

Ethylene Biosynthesis Analysis

An integrated methodology for analyzing ethylene biosynthesis components offers optimized protocols for measuring ethylene and its metabolites in fruits. This approach provides a comprehensive understanding of the ethylene biosynthesis pathway, facilitating research in plant physiology and fruit ripening processes (Bulens et al., 2011).

Synthesis of Polyhydroquinoline Derivatives

3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate serves as an efficient catalyst for synthesizing polyhydroquinoline derivatives. This highlights the role of Bronsted acidic ionic liquids in facilitating clean, high-yield chemical reactions under solvent-free conditions, beneficial for pharmaceutical and chemical manufacturing (Khaligh, 2014).

Phosphine-Catalyzed [4 + 2] Annulation

The phosphine-catalyzed annulation process for synthesizing tetrahydropyridines demonstrates high yields and regioselectivity. This method expands the scope of organic synthesis, enabling the production of complex molecules with significant implications for drug development and materials science (Zhu et al., 2003).

Exposure to Perfluorinated Sulfonamides

A study on perfluorinated alkyl sulfonamides (PFASs) in indoor and outdoor environments indicates significant human exposure through inhalation and dust ingestion. This research underlines the environmental and health concerns associated with PFASs used in consumer products, emphasizing the need for regulations and safer alternatives (Shoeib et al., 2005).

Safety and Hazards

The safety data sheet for Ethyl 1-sulfamoylpiperidine-3-carboxylate is available online . It is recommended to handle this compound with appropriate personal protective equipment and to avoid contact with skin, eyes, or clothing .

Future Directions

Ethyl 1-sulfamoylpiperidine-3-carboxylate is used for pharmaceutical testing , indicating its potential for future applications in drug development and other areas of pharmaceutical research.

properties

IUPAC Name

ethyl 1-sulfamoylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-2-14-8(11)7-4-3-5-10(6-7)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTINECQPXUBTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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